Methyl 3-methyl-4-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 3-methyl-4-nitrobenzoate and related compounds has been explored in various studies. For instance, researchers have developed practical synthesis methods for related compounds, emphasizing the importance of green chemistry principles and the efficiency of these synthetic routes. Such methodologies often involve the use of environmentally benign reagents and aim to minimize waste, highlighting the compound's relevance in sustainable chemistry practices (Gu, Yu, Zhang, & Xu, 2009).
Molecular Structure Analysis
The molecular structure of Methyl 3-methyl-4-nitrobenzoate is characterized by the presence of nitro and ester functional groups attached to a benzene ring. This structure confers unique electronic and steric properties, influencing its reactivity and interactions with other molecules. The understanding of its molecular structure is crucial for the development of synthetic strategies and the prediction of its behavior in various chemical contexts.
Chemical Reactions and Properties
Methyl 3-methyl-4-nitrobenzoate participates in various chemical reactions, reflective of its functional groups. The nitro group, in particular, is a versatile functional group that can undergo reduction, substitution, and addition reactions, making the compound a valuable reagent in organic synthesis. Studies have discussed the reactivity of nitro-functionalized analogues of certain compounds, indicating the potential for diverse chemical transformations (Sadowski & Kula, 2024).
Scientific Research Applications
1. High-Power Laser, Ultrahigh Cooling, Sensor and Detector Applications
- Summary of Application : A new brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate (B4M3NB0.5H) NLO single crystal was harvested from saturated solution by solvent evaporation method . This material is promising for high-power laser, ultrahigh cooling, sensor and detector applications .
- Methods of Application : The crystal system and symmetric type of B4M3NB0.5H compound were analyzed by structure analysis. Linear optical parameters of the title compound were discussed in detail by UV–visible analysis .
- Results or Outcomes : The SHG efficiency is 5.11 times superior to the KDP material. By utilizing Nd:YAG laser as an input, SLDT measurement of the crystal was done. The grown crystal has good crystalline nature which is analyzed by HRXRD study .
2. Biochemical Characterization of NfsA
- Summary of Application : Methyl 4-nitrobenzoate is employed in the biochemical characterization of NfsA, the Escherichia coli major nitroreductase .
3. Synthesis of Various Compounds
- Summary of Application : Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of various compounds .
- Methods of Application : It is used in the reaction with aromatic aldehydes in the presence of DBU in DMSO .
4. Synthesis of Methyl Indole-4-carboxylate
- Summary of Application : Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate .
5. Synthesis of 5-Aminoisoquinolin-1 (2 H)-one
- Summary of Application : Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of 5-aminoisoquinolin-1 (2 H)-one .
6. Synthesis of 5-Nitroisocoumarin
properties
IUPAC Name |
methyl 3-methyl-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFONJKJLZFGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946915 | |
Record name | Methyl 3-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-4-nitrobenzoate | |
CAS RN |
24078-21-5 | |
Record name | Benzoic acid, 3-methyl-4-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24078-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 24078-21-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-methyl-4-nitro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.